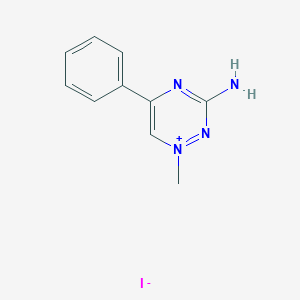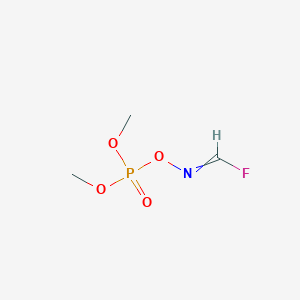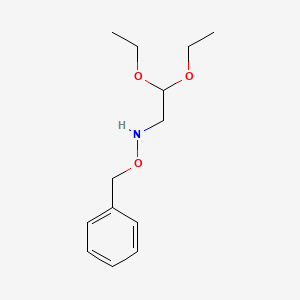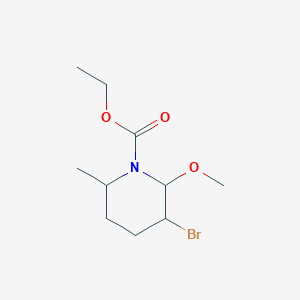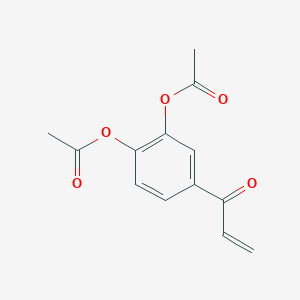
4-Acryloyl-1,2-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acryloyl-1,2-phenylene diacetate is an organic compound that belongs to the class of acrylate esters. These compounds are known for their reactivity and are widely used in various chemical processes and industrial applications. The structure of this compound consists of an acryloyl group attached to a phenylene ring, which is further substituted with two acetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acryloyl-1,2-phenylene diacetate typically involves the reaction of acryloyl chloride with 1,2-dihydroxybenzene in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, reduced formation of by-products, and higher efficiency . The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the production rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acryloyl-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Acryloyl-1,2-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of 4-Acryloyl-1,2-phenylene diacetate involves its reactivity towards nucleophiles and electrophiles. The acryloyl group is highly reactive and can undergo polymerization reactions. The phenylene ring can participate in electrophilic aromatic substitution reactions, making the compound versatile in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Vinyl-1,2-phenylene diacetate
- 2-Methoxyhydroquinone
- Diethyl 2,2’-{[(1E,1’E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy)diacetate
Uniqueness
4-Acryloyl-1,2-phenylene diacetate is unique due to its dual functionality, combining the reactivity of the acryloyl group with the aromatic stability of the phenylene ring. This makes it a valuable compound in both synthetic organic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
109549-53-3 |
|---|---|
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(2-acetyloxy-4-prop-2-enoylphenyl) acetate |
InChI |
InChI=1S/C13H12O5/c1-4-11(16)10-5-6-12(17-8(2)14)13(7-10)18-9(3)15/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
OZQXBZQGGGRECW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)C=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

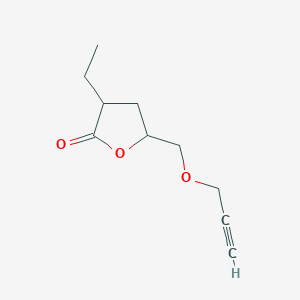

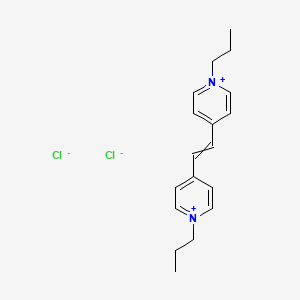
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)


